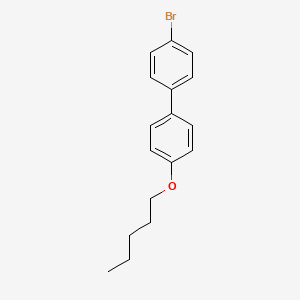

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(4-pentoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGGLCGBXDPDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core chemical properties, synthesis, applications, and safety considerations for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a versatile intermediate with significant applications in materials science and medicinal chemistry.

Introduction: The Biphenyl Scaffold and Its Significance

The 1,1'-biphenyl core is a privileged scaffold in both materials science and pharmacology. Its rigid, planar structure is fundamental to the design of liquid crystals, while its presence in numerous bioactive molecules underscores its importance in drug discovery. This compound (CAS No. 63619-51-2) is a key derivative of this scaffold.[1] It incorporates two critical functional groups: a bromine atom, which serves as a highly versatile synthetic handle for cross-coupling reactions, and a pentyloxy chain, which modulates physical properties such as solubility, lipophilicity, and mesomorphic behavior.[2][3] This unique combination makes it an invaluable building block for creating complex molecular architectures with tailored functions.

This document provides an in-depth exploration of its properties and practical applications, grounded in established experimental protocols and safety data.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development.

Core Chemical Properties

The key physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.

| Property | Value | Source |

| CAS Number | 63619-51-2 | [1][4] |

| Molecular Formula | C17H19BrO | [1][4][5] |

| Molecular Weight | 319.24 g/mol | [1][4] |

| Appearance | White solid | [1] |

| Melting Point | 132 °C (recrystallized from hexane) | [4] |

| Boiling Point | 401.6 ± 28.0 °C (Predicted) | [4] |

| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Store sealed in a dry place at room temperature. | [4] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While a comprehensive public database for this specific molecule is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the pentyloxy chain. The aromatic region would likely display a set of overlapping doublets and triplets characteristic of 4- and 4'-substituted biphenyl systems. The aliphatic region would feature a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the three methylene groups (~1.3-1.8 ppm), and a downfield triplet for the methylene group attached to the oxygen atom (~4.0 ppm).

-

Mass Spectrometry (MS): In an electron ionization mass spectrum, the molecular ion peak would appear as a doublet with nearly equal intensity at m/z 318 and 320, which is the characteristic isotopic signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands: C-H stretching from the aromatic rings (~3100-3000 cm⁻¹) and the aliphatic chain (~2950-2850 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and a strong C-O stretching band for the ether linkage (~1250 cm⁻¹).

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant production.

Experimental Protocol

This protocol is based on a well-established procedure for the etherification of 4'-bromo-[1,1'-biphenyl]-4-ol.[1]

Materials:

-

4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)

-

1-Bromopentane (1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

2-Butanone (MEK)

-

Dichloromethane (DCM)

-

Hexane

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 2-butanone.

-

Addition of Alkyl Halide: Add 1-bromopentane (1.5 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane.

-

Filtration: Remove the insoluble potassium carbonate and other inorganic salts by filtration.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with distilled water and then with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Wash the resulting crude residue with cold hexane to precipitate the pure product.

-

Final Product: Collect the white solid by filtration and dry under vacuum to yield this compound. A typical yield for this reaction is high, often exceeding 90%.[1]

Causality and Workflow Validation

The design of this protocol ensures high yield and purity through several key choices.

-

Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for deprotonating the phenolic hydroxyl group. This creates the phenoxide anion, a potent nucleophile necessary for the subsequent SN2 reaction. Its insolubility in the solvent simplifies its removal by filtration.

-

Choice of Solvent (2-Butanone): As a polar aprotic solvent, 2-butanone effectively solvates the potassium phenoxide intermediate without interfering with its nucleophilicity. Its boiling point allows for a controlled reflux temperature that provides sufficient energy to overcome the activation barrier of the reaction.

-

Purification Strategy: The aqueous washes effectively remove any remaining inorganic salts. The final wash with cold hexane is a simple and effective recrystallization step; the non-polar product is poorly soluble in cold hexane, while many less-polar impurities remain in solution.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The utility of this compound is rooted in its dual functionality, making it a cornerstone intermediate in several advanced fields.

Precursor for Liquid Crystals

The rigid biphenyl core is a classic mesogen, a molecular unit that induces liquid crystalline phases.[3][6] The pentyloxy chain provides the necessary flexibility and influences the transition temperatures between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic phases.[2] The bromine atom allows for further molecular elaboration, enabling the synthesis of a diverse library of liquid crystal materials for applications in display technologies and smart materials.[6]

Building Block in Medicinal Chemistry

The biphenyl motif is present in numerous FDA-approved drugs. The bromine atom on this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[2][3] These reactions are fundamental in modern drug discovery for constructing complex molecular frameworks by forming new carbon-carbon or carbon-heteroatom bonds.[3] The pentyloxy group can enhance the lipophilicity of a drug candidate, which is a critical parameter for modulating its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Sources

An In-Depth Technical Guide on 4-bromo-4'-(pentyloxy)-1,1'-biphenyl (CAS: 63619-51-2)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a key intermediate in the synthesis of liquid crystals and a valuable building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, analytical characterization, and diverse applications, providing expert insights to facilitate your research and development activities.

Part 1: Core Chemical and Physical Characteristics

This compound is a biphenyl derivative featuring a bromine atom at the 4-position of one phenyl ring and a pentyloxy group at the 4'-position of the other. This structure imparts a unique combination of properties that are crucial for its applications.

Key Properties

| Property | Value | Source |

| CAS Number | 63619-51-2 | [1][2][3] |

| Molecular Formula | C₁₇H₁₉BrO | [1][2][4] |

| Molecular Weight | 319.24 g/mol | [1][2][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 164-166 °C (for the precursor 4'-Bromo-[1,1'-biphenyl]-4-ol) | |

| Storage Temperature | 2-8°C Refrigerator | [3] |

Synthesis Pathway: A Focus on Williamson Ether Synthesis

The predominant method for synthesizing this compound is the Williamson ether synthesis. This reliable SN2 reaction involves the reaction of the potassium salt of 4-bromo-4'-hydroxybiphenyl with 1-bromopentane.

Reaction Mechanism:

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol:

-

Setup: Suspend 4'-Bromo-[1,1'-biphenyl]-4-ol, 1-bromopentane, and anhydrous potassium carbonate in 2-butanone under a nitrogen atmosphere.[1]

-

Reaction: Heat the mixture to reflux and maintain for 8 hours.[1]

-

Work-up: After cooling to room temperature, dilute the mixture with dichloromethane.[1]

-

Purification: Filter to remove insoluble salts. Wash the organic phase with distilled water and then with a saturated saline solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Isolation: Wash the residue with cold hexane to yield the final product as a white solid.[1]

Part 2: Analytical Validation and Quality Assurance

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Spectroscopic and Chromatographic Techniques

A multi-technique approach is employed for comprehensive characterization:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the presence of aromatic and aliphatic protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C stretch of the ether and the C-Br bond.

-

Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern, confirming the presence of bromine.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess the purity of the final product.

Caption: Analytical workflow for the characterization of the target compound.

Part 3: Applications in Scientific Research and Industry

The unique molecular architecture of this compound makes it a versatile intermediate in several high-technology fields.

Liquid Crystal Monomers

The primary application of this compound is in the synthesis of liquid crystal materials.[5] The rigid biphenyl core provides the necessary mesogenic properties, while the flexible pentyloxy chain influences the phase behavior. The bromine atom serves as a reactive site for further molecular elaboration, often through palladium-catalyzed cross-coupling reactions, to create more complex liquid crystal structures.

Organic Synthesis and Medicinal Chemistry

In the pharmaceutical industry, the biphenyl moiety is a recognized pharmacophore. This compound serves as an important framework structure for the synthesis of various biologically active molecules through metal-catalyzed coupling reactions.[5]

Materials Science

The biphenyl structure contributes to thermal stability and rigidity, making its derivatives suitable for the development of advanced polymers and materials with specific optical and electronic properties.

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: Causes skin and serious eye irritation.[6] Harmful if swallowed. It is recommended to wash hands and any exposed skin thoroughly after handling and to wear protective gloves and eye protection.[6]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[6] If swallowed, call a poison center or doctor.

-

Storage: Store in a well-ventilated place, in a tightly closed container, in a cool and dark environment.[6] Recommended storage is in a refrigerator at 2-8°C.[3]

References

- 1. This compound | 63619-51-2 [chemicalbook.com]

- 2. This compound | 63619-51-2 [amp.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C17H19BrO | CID 2801388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-4'-(pentyloxy)-1,1'-biphenyl is a biphenyl derivative of significant interest in the fields of materials science and medicinal chemistry. Its rigid biphenyl core, functionalized with a reactive bromine atom and a flexible pentyloxy chain, provides a unique combination of properties that make it a valuable intermediate in the synthesis of liquid crystals, polymers, and potentially pharmacologically active molecules.[1] This guide offers a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, providing researchers and developers with the foundational knowledge required for its effective utilization.

The biphenyl moiety imparts thermal stability and rigidity, which are desirable characteristics for the development of advanced materials. The bromine atom serves as a versatile synthetic handle, readily participating in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form more complex molecular architectures. The pentyloxy group, on the other hand, can influence the solubility and liquid crystalline properties of the molecule.

Physicochemical Properties

This compound is a white solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₉BrO | [2][3] |

| Molecular Weight | 319.24 g/mol | [2][3] |

| CAS Number | 63619-51-2 | [2] |

| Appearance | White Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Molecular Structure

The structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 4-position, while the other is functionalized with a pentyloxy group at the 4'-position.

Caption: 2D structure of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the two phenyl rings. The protons on the brominated ring will likely appear as two doublets, characteristic of a para-substituted system. Similarly, the protons on the pentyloxy-substituted ring will also appear as two doublets. The methylene protons of the pentyloxy chain will exhibit characteristic multiplets, with the protons closest to the oxygen atom appearing at a higher chemical shift. The terminal methyl group will appear as a triplet.

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms attached to the bromine and oxygen atoms will be significantly influenced by the electronegativity of these atoms. The spectrum will also show signals corresponding to the carbons of the biphenyl core and the pentyloxy chain.

Infrared (IR) Spectroscopy (Expected): The IR spectrum is expected to show characteristic absorption bands for the C-Br stretching vibration, C-O-C stretching of the ether linkage, aromatic C-H stretching, and C=C stretching of the phenyl rings.

Mass Spectrometry (Expected): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (319.24 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis of this compound

Williamson Ether Synthesis

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2] This method involves the reaction of 4'-bromo-[1,1'-biphenyl]-4-ol with an alkyl halide, in this case, 1-bromopentane, in the presence of a base.

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol: [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous potassium carbonate (2.5 eq) in 2-butanone.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8 hours.

-

Workup: After cooling to room temperature, dilute the mixture with dichloromethane. Remove the insoluble salts by filtration. Wash the organic phase sequentially with distilled water and saturated brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Wash the residue with cold hexane to afford the pure this compound as a white solid.

Suzuki-Miyaura Coupling: An Alternative Synthetic Approach

An alternative and powerful method for the synthesis of the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, this could involve the coupling of 1-bromo-4-(pentyloxy)benzene with 4-bromophenylboronic acid, or alternatively, 4-(pentyloxy)phenylboronic acid with 1,4-dibromobenzene.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

This approach offers high yields and functional group tolerance, making it a valuable alternative for the synthesis of various biphenyl derivatives.[5]

Applications

The primary application of this compound and related compounds is in the field of liquid crystals .[1][7] The rigid biphenyl core is a common mesogenic unit, and the terminal substituents, such as the pentyloxy and bromo groups, play a crucial role in determining the liquid crystalline properties, including the mesophase type and the transition temperatures. The pentyloxy chain contributes to the molecule's anisotropy and can influence the packing of the molecules in the liquid crystalline phase. The bromine atom can be further functionalized to introduce other groups that can fine-tune the dielectric anisotropy and other physical properties of the final liquid crystal material.[7]

Beyond liquid crystals, the versatile reactivity of the bromine atom makes this compound a useful intermediate in organic synthesis . It can be used as a building block for the construction of more complex molecules with potential applications in pharmaceuticals and organic electronics.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined structure and accessible synthetic routes. Its unique combination of a rigid biphenyl core, a reactive bromine handle, and a flexible pentyloxy chain makes it a key intermediate in the development of advanced materials, particularly liquid crystals. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to leverage its properties for innovative applications in materials science and drug discovery.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobiphenyl. Retrieved from [Link]

-

Autech. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Retrieved from [Link]

- Aboul-Enein, H. Y., & El-Ragehy, N. A. (2013). Suzuki-Miyaura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 5(1), 23-30.

-

NIST. (n.d.). 1,1'-Biphenyl, 4-bromo-. Retrieved from [Link]

-

Taylor & Francis Online. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Retrieved from [Link]

-

Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di. Retrieved from [Link]

-

NIH. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 63619-51-2 [chemicalbook.com]

- 3. This compound | C17H19BrO | CID 2801388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-4'-N-PENTYLBIPHENYL(63619-59-0) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a key intermediate in the development of advanced materials and pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, a detailed and validated synthesis protocol, and its applications in cutting-edge research and development.

Core Molecular Attributes

This compound is a halogenated aromatic ether. The biphenyl core provides a rigid, planar scaffold, while the bromo and pentyloxy functionalities offer sites for further chemical modification and influence the molecule's physicochemical properties.

Physicochemical Properties

A thorough understanding of the molecule's properties is critical for its application in synthesis and materials science. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 319.24 g/mol | [1] |

| Molecular Formula | C₁₇H₁₉BrO | [1] |

| CAS Number | 63619-51-2 | [1] |

| Melting Point | 132 °C | [2] |

| Boiling Point | 401.6±28.0 °C (Predicted) | [2] |

| Density | 1.223±0.06 g/cm³ (Predicted) | [2] |

| Appearance | White solid |

Synonyms: 4-Bromo-4'-pentyloxybiphenyl; 4-(4-n-Pentyloxyphenyl)-bromobenzene; 4'-n-pentyloxy-4-bromobiphenyl.[3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method is widely employed due to its reliability and relatively high yields. The following protocol provides a detailed, step-by-step methodology, including the rationale behind key experimental choices, ensuring a self-validating system for producing high-purity material.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)

-

1-Bromopentane (1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

-

2-Butanone (reagent grade)

-

Dichloromethane (DCM) (reagent grade)

-

Hexane (reagent grade)

-

Distilled water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4'-Bromo-[1,1'-biphenyl]-4-ol (3.5 g, 14.11 mmol), 1-bromopentane (3.75 g, 21.05 mmol), and anhydrous potassium carbonate (4.9 g, 35.28 mmol) in 2-butanone (25 mL).[1] The choice of potassium carbonate as the base is crucial as it is strong enough to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, yet mild enough to prevent side reactions. 2-Butanone is an effective polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and promoting the Sₙ2 reaction.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas. This is essential to prevent oxidation of the starting material and any potential side reactions with atmospheric moisture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TCM) to ensure the complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with dichloromethane (50 mL).[1]

-

Remove the insoluble potassium salts by filtration.

-

Transfer the organic phase to a separatory funnel and wash sequentially with distilled water (50 mL) and saturated brine (50 mL).[1] The brine wash helps to remove any remaining water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification and Isolation:

-

Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to a volume of approximately 15 mL.[1]

-

Cool the concentrated solution in an ice bath and add cold hexane to precipitate the product.

-

Collect the white solid by filtration, wash with a small amount of cold hexane, and dry under vacuum to afford 4-bromo-4'-(pentyloxy)biphenyl. A typical yield for this reaction is around 94%.[1]

-

Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl core, the triplet of the terminal methyl group of the pentyloxy chain, and the methylene protons of the alkyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the biphenyl rings, with the carbon attached to the bromine atom and the carbon attached to the oxygen atom showing characteristic downfield shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-Br bond, and the aromatic C-H and C=C bonds of the biphenyl scaffold.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-technology fields.

Liquid Crystals

The rigid biphenyl core is a common mesogen in the design of liquid crystals. The pentyloxy chain provides the necessary flexibility and can influence the mesomorphic properties of the final molecule. The bromine atom serves as a reactive site for further functionalization, allowing for the synthesis of a wide range of liquid crystalline materials with tailored properties for display technologies.

Organic Electronics

Biphenyl derivatives are extensively used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] The biphenyl scaffold can be a component of hole-transporting layers, emissive layers, or electron-transporting layers.[4][5] The ability to functionalize the this compound molecule via cross-coupling reactions at the bromine position allows for the fine-tuning of its electronic and photophysical properties for these applications.

Pharmaceutical and Agrochemical Synthesis

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound can serve as a key building block for the synthesis of novel pharmaceutical and agrochemical compounds. The bromine atom allows for the introduction of various functional groups through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the creation of diverse chemical libraries for biological screening.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is recommended to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable intermediate with significant potential in materials science and drug discovery. Its well-defined synthesis and the ability to undergo further chemical transformations make it a key building block for the development of next-generation technologies. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, and its key applications, serving as a valuable resource for researchers and developers in the field.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4'-Bromo-N,N-diphenyl-4-biphenylamine: A Key Intermediate for Advanced Electronic Applications. Retrieved January 2, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-4'-iodobiphenyl: A Key Building Block for Advanced Functional Materials. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, with a Focus on Melting Point Determination

Abstract

This technical guide provides a comprehensive overview of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a significant intermediate in the development of advanced materials and potential pharmaceutical agents. Recognizing the critical role of purity in research and development, this document focuses on the authoritative determination of its melting point, a key indicator of sample integrity. We present a detailed, field-tested protocol for the synthesis and purification of the compound, followed by a rigorous, step-by-step methodology for accurate melting point analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both the procedural "how" and the scientific "why" to ensure reliable and reproducible characterization of this versatile biphenyl derivative.

Introduction

Chemical Identity and Structure

This compound (CAS No. 63619-51-2) is an organic compound featuring a biphenyl core.[1] This core is functionalized with a bromine atom at the 4-position of one phenyl ring and a pentyloxy (-O(CH₂)₄CH₃) group at the 4'-position of the other. This specific substitution pattern makes it a valuable and versatile building block in organic synthesis.[1][2]

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 63619-51-2 | [1] |

| Molecular Formula | C₁₇H₁₉BrO | [1] |

| Molecular Weight | 319.24 g/mol | [1] |

Significance in Research and Development

Biphenyl derivatives are foundational structures in several high-technology fields. The unique electronic and structural properties of the biphenyl scaffold make it a key component in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced electronic materials.[3] In the pharmaceutical industry, the biphenyl moiety serves as a core structure in various drug candidates. The presence of a bromine atom in this compound provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the precise construction of more complex molecules.[4] The pentyloxy chain can influence solubility, lipophilicity, and, notably, the mesomorphic properties required for liquid crystal applications.[4]

The Critical Role of the Melting Point

The melting point is one of the most fundamental physical properties used to characterize a crystalline solid. For a pure substance, melting occurs over a narrow, well-defined temperature range (typically 0.5-1.0°C).[5] The presence of even small amounts of miscible impurities can cause a depression in the melting point and a broadening of the melting range.[5][6] Therefore, an accurate melting point determination is not merely a measurement but a critical diagnostic tool for assessing the purity and identity of a synthesized compound. An unexpectedly low or broad melting range is a clear indicator that further purification is required before the material can be reliably used in subsequent applications.

Synthesis and Purification

To accurately determine the melting point, one must begin with a pure sample. The following sections detail a reliable method for the synthesis and purification of this compound.

Synthetic Pathway

The compound is efficiently synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4'-Bromo-[1,1'-biphenyl]-4-ol by a mild base, creating an alkoxide that then acts as a nucleophile to displace the bromide from 1-bromopentane.[1]

Detailed Experimental Protocol for Synthesis

-

Reactants: 4'-Bromo-[1,1'-biphenyl]-4-ol, 1-bromopentane, and anhydrous potassium carbonate (K₂CO₃).[1]

-

Solvent: 2-Butanone (methyl ethyl ketone, MEK).[1]

-

Procedure:

-

Suspend 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous potassium carbonate (2.5 eq) in 2-butanone under a nitrogen atmosphere.[1] The use of excess 1-bromopentane and K₂CO₃ drives the reaction to completion. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions, and it is easily removed by filtration.

-

Heat the reaction mixture to reflux and maintain for approximately 8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.[1]

-

Remove the insoluble potassium salts by filtration.

-

Wash the organic filtrate sequentially with distilled water and saturated brine.[1] This removes any remaining inorganic impurities and excess solvent from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.[1]

-

Wash the resulting residue with cold hexane to yield 4-bromo-4'-(pentyloxy)biphenyl as a white solid.[1]

-

Purification via Recrystallization

While the synthetic workup yields a solid product, recrystallization is the definitive method for achieving high purity suitable for analytical characterization.

-

Principle: Recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the target compound crystallizes out, leaving impurities behind in the solution.[6][7]

-

Solvent Selection: An ideal solvent should dissolve the compound well when hot but poorly when cold. Ethanol or a mixture of ethanol and water is often a good starting point for biphenyl derivatives.

-

Protocol:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the solid.

-

Allow the solution to cool slowly to room temperature. Crystal growth should be slow and undisturbed to maximize purity.

-

Further cool the flask in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold solvent.

-

Dry the crystals thoroughly in a vacuum oven. It is critical that no residual solvent remains, as it will act as an impurity and depress the melting point.[8]

-

Physicochemical Properties and Characterization

Expected vs. Experimentally Determined Melting Point

A thorough search of publicly available chemical databases did not yield a definitive, experimentally verified melting point for this compound. This underscores the importance of experimental determination for any new batch of the compound. However, we can infer a plausible range by examining structurally related compounds.

Table 2: Melting Points of Structurally Related Biphenyl Compounds

| Compound | Structure | Melting Point (°C) | Source |

| 4-Bromobiphenyl | Precursor Core | 82 - 86 | [9] |

| 4'-Bromo-[1,1'-biphenyl]-4-ol | Synthetic Precursor | 164 - 166 | |

| 4,4'-Dibromobiphenyl | Related Dihalide | 163 - 165 |

The addition of the hydroxyl group in the synthetic precursor significantly increases the melting point compared to 4-bromobiphenyl, likely due to hydrogen bonding. The conversion of this hydroxyl group to a pentyloxy ether eliminates hydrogen bonding but adds a flexible, non-polar alkyl chain, increasing the molecular weight. These competing factors make a precise prediction difficult, but an experimental value would be expected to differ significantly from its precursors.

Authoritative Protocol: Melting Point Determination

The following protocol ensures a high degree of accuracy and reproducibility, consistent with best practices in chemical research.

Principle of Capillary Melting Point Determination

A small, finely powdered sample of the crystalline solid is packed into a thin capillary tube and heated in a calibrated apparatus. The temperatures at which melting begins and is complete are recorded as the melting range. For a pure compound, this range is narrow.

Instrumentation and Materials

-

Calibrated melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle (for grinding the sample)

-

Spatula

-

Watch glass

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Place a small amount of the dry, purified this compound on a clean watch glass.

-

If the crystals are not a fine powder, gently grind them using a mortar and pestle.[10]

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[8]

-

Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end. To pack the sample tightly, drop the capillary tube (closed-end down) through a long, vertical glass tube onto the benchtop.[8]

-

The final packed sample height should be no more than 2-3 mm.[8] An excessive sample amount will lead to a broader apparent melting range due to inefficient heat transfer.

-

-

Initial "Sighting" Measurement:

-

If the approximate melting point is unknown, perform a rapid determination first.[6][8]

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a fast heating rate (e.g., 10-20°C per minute) to quickly identify the approximate temperature at which melting occurs.[10] This value is not for reporting but serves to guide the accurate measurement.

-

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the sighting run.[8]

-

Use a fresh sample in a new capillary tube for each accurate measurement.[8] Previously melted samples may have undergone decomposition or changes in crystalline structure.

-

Set the heating rate to be rapid until the temperature is about 15-20°C below the expected melting point.

-

Crucially, reduce the heating rate to a slow 1-2°C per minute. [6] This slow rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Observe the sample closely through the magnifying lens.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible in the solid matrix.[8]

-

Record the temperature (T₂) at which the last crystal of the solid just disappears, and the sample is completely a transparent liquid.[8]

-

The final result should be reported as a melting range: T₁ - T₂.

-

Interpreting the Results

-

Sharp Melting Range (e.g., 125.0 - 125.5°C): This is indicative of a high-purity sample.

-

Broad Melting Range (e.g., 121 - 124°C): This suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range and at a lower temperature.[6]

Self-Validation and Ensuring Accuracy

To ensure the trustworthiness of the results, the melting point apparatus should be periodically calibrated. This is done by measuring the melting points of high-purity standards with well-known, sharp melting points (e.g., urea, cinnamic acid) and comparing the experimental values to the literature values.[10] Performing at least two careful determinations for the target compound is standard practice to ensure consistency and reliability.

Conclusion

The reliable characterization of this compound is paramount for its successful application in research and development. While its synthesis is straightforward, achieving the high purity necessary for advanced applications requires meticulous purification and verification. The melting point serves as an indispensable, first-line tool for this verification. By following the detailed, authoritative protocols for synthesis, purification, and melting point determination outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.

References

-

4-Bromobiphenyl | C12H9Br | CID 7101. PubChem, National Center for Biotechnology Information. [Link]

-

Melting point determination. University of Calgary, Department of Chemistry. [Link]

-

The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. Pi-Chem. [Link]

-

Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan University. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

This compound | C17H19BrO | CID 2801388. PubChem, National Center for Biotechnology Information. [Link]

-

Experiment (1) Determination of Melting Points. (2021). ResearchGate. [Link]

-

7.4: Step-by-Step Procedures for Melting Point Determination. (2024). Chemistry LibreTexts. [Link]

-

CAS No : 63619-51-2 | Product Name : this compound. Pharmaffiliates. [Link]

- Preparation of 4-bromobiphenyl.

- Preparation of 4-bromobiphenyl.

-

1-Bromo-4-(pentyloxy)benzene | C11H15BrO | CID 7016905. PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-biphenyl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Drugsandpersonalcare. [Link]

-

Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. International Journal of ChemTech Research. [Link]

Sources

- 1. This compound | 63619-51-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 4. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. sphinxsai.com [sphinxsai.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

solubility of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl

An In-depth Technical Guide to the Solubility of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a key intermediate in the synthesis of liquid crystals and advanced organic electronic materials. Understanding and quantifying the solubility of this compound is paramount for its synthesis, purification, formulation, and application. This document outlines the core physicochemical properties influencing its solubility, presents a theoretical framework for predicting its behavior in various solvents, and provides a detailed, field-tested experimental protocol for its quantitative determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reproducible methodology for solubility assessment.

Introduction and Physicochemical Profile

This compound is a biphenyl derivative characterized by a rigid aromatic core, a halogen substituent (bromo), and a flexible alkoxy chain (pentyloxy). This unique combination of functional groups imparts properties that are highly valuable in materials science, particularly in the development of liquid crystal displays and organic light-emitting diodes (OLEDs).

The solubility of this compound is a critical parameter that dictates its utility in various stages of research and development:

-

Synthesis: Solvent selection for reactions and work-up procedures.

-

Purification: Choice of solvent systems for recrystallization or chromatography.

-

Formulation: Development of stable solutions for thin-film deposition or device fabrication.

The molecular structure is the primary determinant of its solubility profile. The large, non-polar biphenyl core and the non-polar pentyl chain suggest poor solubility in aqueous or highly polar solvents. Conversely, the polarizable bromo group and the ether linkage in the pentyloxy group introduce a degree of polarity, suggesting potential solubility in solvents of intermediate polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉BrO | N/A |

| Molecular Weight | 319.24 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 98 - 102 °C | N/A |

| Predicted logP | 6.2 - 6.5 | N/A |

Note: Predicted logP (octanol-water partition coefficient) values indicate a highly lipophilic and hydrophobic nature, strongly suggesting poor aqueous solubility.

Theoretical Solubility Framework

The principle of "like dissolves like" provides a foundational framework for predicting the .

Caption: Predicted solubility based on molecular structure.

Based on this analysis, the compound is expected to exhibit high solubility in non-polar aromatic solvents (like toluene) and chlorinated solvents (like dichloromethane), moderate to high solubility in ethers (like THF), and very low solubility in polar protic solvents (like water and ethanol).

Experimental Protocol: Isothermal Shake-Flask Method

To obtain precise and accurate solubility data, the isothermal shake-flask method is the gold standard. This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C ± 0.5 °C) using a temperature-controlled shaker or water bath is critical for reproducibility.

-

Use of Excess Solute: This ensures that the solvent becomes saturated, which is the definition of equilibrium solubility. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.

-

Equilibration Time: A sufficient agitation period (typically 24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium. Preliminary experiments are often required to determine the minimum time to reach this state.

-

Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without altering the temperature or composition. Centrifugation followed by careful filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is the most reliable method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., ~20 mg) to a series of glass vials. The exact mass is not critical, but it must be enough to ensure solid remains after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker set to 25 °C. Agitate at a constant speed for 48 hours.

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand for at least 1 hour in a temperature-controlled block at 25 °C to let the solid settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

-

Sample Collection:

-

Carefully draw an aliquot of the clear supernatant using a clean pipette.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.

-

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase (for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.

Caption: Experimental workflow for solubility determination.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its high specificity and sensitivity.

Self-Validating HPLC Protocol

-

Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. From this stock, create a series of calibration standards (e.g., 0.1, 1, 5, 10, 50 µg/mL) by serial dilution.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot the peak area versus concentration to generate a linear calibration curve. A correlation coefficient (R²) of >0.999 is required for a trustworthy assay.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for non-polar compounds. |

| Mobile Phase | Isocratic: 85:15 Acetonitrile:Water | A high organic content is needed to elute the hydrophobic analyte. |

| Flow Rate | 1.0 mL/min | Standard flow rate for good peak shape and reasonable run times. |

| Detection | UV at 260 nm | Biphenyl systems typically show strong absorbance in this region. |

| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |

Data Presentation and Interpretation

The final solubility data should be compiled into a clear, concise table, allowing for easy comparison across different solvents.

Table 3: Solubility of this compound at 25°C (Hypothetical Data)

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Water | 10.2 | < 0.001 | < 3.1 x 10⁻⁶ | Practically Insoluble |

| Ethanol | 5.2 | 1.5 | 0.0047 | Sparingly Soluble |

| Acetone | 5.1 | 45.2 | 0.142 | Soluble |

| Acetonitrile | 5.8 | 33.8 | 0.106 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | > 200 | > 0.626 | Freely Soluble |

| Dichloromethane | 3.1 | > 250 | > 0.783 | Freely Soluble |

| Toluene | 2.4 | 180.5 | 0.565 | Very Soluble |

| Hexane | 0.1 | 9.7 | 0.030 | Slightly Soluble |

Conclusion

The is dominated by its non-polar character. It exhibits high solubility in non-polar and moderately polar aprotic solvents such as dichloromethane, THF, and toluene, making these excellent choices for synthetic reactions and purification. Conversely, its solubility is extremely limited in polar protic solvents, particularly water. The robust, self-validating experimental protocol detailed in this guide, combining the isothermal shake-flask method with HPLC analysis, provides a reliable framework for generating high-quality, reproducible solubility data essential for the successful application of this compound in materials science and beyond.

References

-

Title: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility Source: OECD URL: [Link]

- Title: The Shake Flask Method for Solubility Determination Source: "Applications of Shake-Flask Methods in Drug Discovery," Chapter in Methods and Principles in Medicinal Chemistry URL: (Note: A direct link to a specific chapter is often unavailable, but the general principles are well-established in pharmaceutical science literature and regulatory guidelines.) A representative academic source discussing the method is often found in journals like the Journal of Pharmaceutical Sciences.

Spectroscopic Data of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or synthesizing this compound. The guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust and scientifically grounded predictive analysis.

Introduction to this compound

This compound is a biphenyl derivative characterized by a bromine substituent on one phenyl ring and a pentyloxy group on the other. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The presence of the bromo- and pentyloxy- functional groups imparts specific characteristics that can influence the molecule's biological activity and physical properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the pentyloxy chain. The chemical shifts are influenced by the electronic effects of the bromine and pentyloxy substituents.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.50 | d, J ≈ 8.5 Hz | 2H | Ar-H ortho to Br | The electron-withdrawing effect of bromine deshields these protons, shifting them downfield. Data for 4-bromobiphenyl shows similar signals.[1] |

| ~7.40 | d, J ≈ 8.5 Hz | 2H | Ar-H meta to Br | These protons are less affected by the bromine and appear slightly upfield compared to the ortho protons. |

| ~7.45 | d, J ≈ 8.7 Hz | 2H | Ar-H ortho to pentyloxy | The pentyloxy group is electron-donating, but these protons are also part of the biphenyl system, leading to a downfield shift. |

| ~6.95 | d, J ≈ 8.7 Hz | 2H | Ar-H meta to pentyloxy | The electron-donating pentyloxy group shields these protons, causing a significant upfield shift. This is consistent with data for 4-methoxybiphenyl.[2] |

| ~3.99 | t, J ≈ 6.5 Hz | 2H | -O-CH₂- | The protons on the carbon adjacent to the oxygen are deshielded. |

| ~1.80 | p, J ≈ 6.7 Hz | 2H | -O-CH₂-CH₂- | Protons on the second carbon of the pentyloxy chain. |

| ~1.45 | m | 4H | -CH₂-CH₂-CH₃ | Overlapping signals for the two central methylene groups of the pentyloxy chain. |

| ~0.95 | t, J ≈ 7.0 Hz | 3H | -CH₃ | Terminal methyl group of the pentyloxy chain, appearing in the typical aliphatic region. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the substituents and the hybridization of the carbon atoms.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~159.0 | Ar-C-O | The carbon atom directly attached to the oxygen of the pentyloxy group is significantly deshielded. This is a characteristic shift for alkoxybenzenes. |

| ~140.0 | Ar-C (quaternary, brominated ring) | The quaternary carbon in the brominated ring, ipso to the other ring. |

| ~138.0 | Ar-C (quaternary, pentyloxy ring) | The quaternary carbon in the pentyloxy-substituted ring, ipso to the other ring. |

| ~132.0 | Ar-CH meta to Br | Aromatic CH carbons meta to the bromine atom. |

| ~128.5 | Ar-CH ortho to pentyloxy | Aromatic CH carbons ortho to the pentyloxy group. |

| ~128.0 | Ar-CH ortho to Br | Aromatic CH carbons ortho to the bromine atom. |

| ~121.5 | Ar-C-Br | The carbon atom directly attached to the bromine is deshielded. |

| ~115.0 | Ar-CH meta to pentyloxy | The electron-donating effect of the pentyloxy group shields these carbons, shifting them upfield. This is consistent with data for 4-methoxybiphenyl.[3] |

| ~68.0 | -O-CH₂- | The carbon atom of the pentyloxy chain attached to the oxygen. |

| ~29.0 | -O-CH₂-CH₂- | The second carbon of the pentyloxy chain. |

| ~28.2 | -CH₂-CH₂-CH₃ | The third carbon of the pentyloxy chain. |

| ~22.5 | -CH₂-CH₃ | The fourth carbon of the pentyloxy chain. |

| ~14.0 | -CH₃ | The terminal methyl carbon of the pentyloxy chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Comments |

| 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds in the phenyl rings. |

| 2950-2850 | C-H stretch (aliphatic) | Strong | Due to the C-H bonds in the pentyloxy chain. |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong | Typical for the carbon-carbon double bonds within the aromatic rings. |

| ~1250 | C-O stretch (aryl ether) | Strong | A strong absorption characteristic of the aryl-O-CH₂ bond. |

| ~1040 | C-O stretch (alkyl ether) | Medium | Corresponding to the O-CH₂-C bond in the pentyloxy group. |

| ~1000 | C-Br stretch | Medium-Strong | The position of the C-Br stretch can vary, but is expected in this region. Data for 4-bromobiphenyl shows absorptions in this area.[4] |

| 850-800 | C-H bend (para-disubstituted) | Strong | Strong out-of-plane bending vibrations characteristic of 1,4-disubstituted benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6] This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2).

-

Molecular Ion (M⁺): m/z 318 (with ⁷⁹Br) and 320 (with ⁸¹Br)

-

Molecular Formula: C₁₇H₁₉BrO

-

Calculated Molecular Weight: 319.24 g/mol

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of a bromine radical (Br•): This is a common fragmentation for bromo-compounds, leading to a fragment ion at m/z 239.[7]

-

Cleavage of the pentyloxy group: Benzylic cleavage of the ether bond can lead to the loss of a pentyloxy radical, resulting in a fragment at m/z 231/233. Alternatively, cleavage further down the alkyl chain can also occur.

-

Loss of pentene (C₅H₁₀): A McLafferty-type rearrangement could lead to the loss of pentene, resulting in a fragment ion corresponding to 4-bromo-4'-hydroxybiphenyl.

Experimental Protocols

Synthesis of this compound[8]

-

Suspend 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous potassium carbonate (2.5 eq) in 2-butanone.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and dilute with dichloromethane.

-

Filter the mixture to remove insoluble salts.

-

Wash the organic phase sequentially with distilled water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by washing with cold hexane to yield this compound as a solid.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, supported by experimental evidence from analogous compounds, serves as a valuable resource for the characterization and structural confirmation of this molecule. The provided protocols for synthesis and analysis offer a practical framework for researchers working with this and related biphenyl derivatives. It is always recommended to confirm these predictions with experimental data upon synthesis of the compound.

References

-

Chem LibreTexts. (2023). Mass Spectrometry. [Link]

-

Chemguide. (n.d.). The M+2 peak in mass spectra. [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. 4-Bromobiphenyl(92-66-0) 1H NMR [m.chemicalbook.com]

- 2. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Methoxybiphenyl(613-37-6) 13C NMR [m.chemicalbook.com]

- 4. 4-Bromobiphenyl(92-66-0) IR Spectrum [m.chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: From Discovery to Application

This guide provides a comprehensive technical overview of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a significant molecule in the field of materials science, particularly in the development of liquid crystals. This document delves into its historical context, detailed synthesis, characterization, and applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of a Biphenyl Core

This compound belongs to a class of organic molecules known as biphenyls, which consist of two connected phenyl rings. This rigid core structure is a fundamental building block for many materials with unique optical and electronic properties. The strategic placement of a bromine atom at one end and a flexible pentyloxy chain at the other imparts a specific polarity and molecular geometry, making it a valuable precursor in the synthesis of more complex functional materials, most notably liquid crystals.

Discovery and History: A Legacy of Liquid Crystal Innovation

The story of this compound is intrinsically linked to the groundbreaking work on liquid crystals that took place at the University of Hull in the United Kingdom. Led by Professor George W. Gray, a team of researchers in the 1970s revolutionized display technology by synthesizing a new family of stable, room-temperature liquid crystals: the cyanobiphenyls.[1][2][3][4] This breakthrough paved the way for the development of the liquid crystal displays (LCDs) that are ubiquitous in modern electronics.[1]

While the exact first synthesis of this compound is not prominently documented in readily available literature, its creation is a logical extension of the systematic synthetic strategies developed by Gray's group. Their approach involved the preparation of a library of biphenyl derivatives with varying alkyl and alkoxy chain lengths and different terminal groups to fine-tune the liquid crystalline properties. The bromo- and alkoxy-substituted biphenyls were crucial intermediates in the synthesis of the commercially important cyanobiphenyls and other liquid crystal materials.[5] The Williamson ether synthesis, a reliable method for forming the ether linkage, would have been a standard and logical choice for attaching the pentyloxy group to the 4'-hydroxy-4-bromobiphenyl precursor.

The development of these materials was driven by a clear technological need for low-power, flat-panel displays, a demand that continues to fuel research in this area.[1]

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is a well-established procedure in organic chemistry, primarily achieved through a Williamson ether synthesis. This method offers high yields and is readily scalable.

Synthesis Protocol

The following protocol details the synthesis of this compound from 4'-bromo-[1,1'-biphenyl]-4-ol and 1-bromopentane.

Reaction Scheme:

A schematic of the Williamson ether synthesis.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Bromo-[1,1'-biphenyl]-4-ol | C₁₂H₉BrO | 249.10 | 3.5 g | 14.11 mmol |

| 1-Bromopentane | C₅H₁₁Br | 151.05 | 3.75 g | 24.82 mmol |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 4.9 g | 35.45 mmol |

| 2-Butanone (MEK) | C₄H₈O | 72.11 | 25 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| Distilled Water | H₂O | 18.02 | 50 mL | - |

| Saturated Saline Solution | NaCl(aq) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4'-bromo-[1,1'-biphenyl]-4-ol (3.5 g, 14.11 mmol), 1-bromopentane (3.75 g, 24.82 mmol), and anhydrous potassium carbonate (4.9 g, 35.45 mmol) in 2-butanone (25 mL).

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (50 mL).

-

Filtration and Washing: Remove the insoluble salts by filtration. Wash the organic phase sequentially with distilled water (50 mL) and saturated saline solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 15 mL.

-

Purification: Cool the concentrated residue in an ice bath and wash with cold hexane to precipitate the product.

-

Isolation: Collect the white solid product by filtration and dry under vacuum. This procedure typically yields around 4.6 g (approximately 94% yield) of this compound.

Characterization

Expected Spectroscopic Data:

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-7.6 ppm), triplet for the -OCH₂- protons (δ ~4.0 ppm), multiplet for the -(CH₂)₃- protons (δ 1.3-1.9 ppm), and a triplet for the terminal -CH₃ protons (δ ~0.9 ppm). |

| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 115-160 ppm), -OCH₂- carbon (δ ~68 ppm), aliphatic carbons (δ 14-32 ppm). |

| IR (KBr) | C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), C-O stretching (ether, ~1250 cm⁻¹), C-Br stretching (~500-600 cm⁻¹). |

| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 318 and 320 (due to bromine isotopes), with characteristic fragmentation patterns including loss of the pentyloxy group and cleavage of the biphenyl linkage. |

Applications: A Versatile Building Block

The primary application of this compound lies in its role as a key intermediate in the synthesis of liquid crystals and other advanced organic materials.

Liquid Crystal Synthesis

The bromine atom serves as a versatile functional handle for introducing various groups through cross-coupling reactions, such as the Suzuki or Sonogashira couplings. A common transformation is the conversion of the bromo group to a cyano (-CN) group, a crucial step in the synthesis of cyanobiphenyl liquid crystals. The pentyloxy chain contributes to the molecule's overall shape and influences its mesomorphic properties, such as the temperature range of the liquid crystal phase.

The role of this compound in LCD manufacturing.

Organic Electronics and Drug Discovery

Beyond liquid crystals, the biphenyl scaffold is of significant interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. The ability to functionalize the this compound molecule allows for the tuning of its electronic properties.

In the realm of drug discovery, the biphenyl moiety is a common structural motif in many pharmacologically active compounds. This molecule can serve as a starting point for the synthesis of novel drug candidates.

Conclusion

This compound stands as a testament to the enduring legacy of the pioneering work in liquid crystal research. Its straightforward synthesis and versatile chemical reactivity make it an invaluable tool for chemists and materials scientists. As the demand for advanced materials with tailored properties continues to grow, the importance of such fundamental building blocks will undoubtedly persist, enabling further innovations in display technologies, organic electronics, and beyond.

References

-

Gray, G. W. (2013, March 22). George Gray, the man who made flat screens possible. The Guardian. Available at: [Link]

-

Wikipedia. (2023). George Gray (chemist). In Wikipedia. Available at: [Link]

-

University of Hull. (2023, April 21). Professor George Gray – The University of Hull scientist behind LCD Technology. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.

- Google Patents. GB2041915A - The preparation of bromo-p- terphenyl derivatives.

-

Hull History Centre. (2017, October 23). Tell the World: The Mole Behind the TV. Available at: [Link]

- Google Patents. EP0360043B1 - p-Terphenyl derivatives and liquid crystalline compositions.

-

The Next Web. (2022, February 26). How a fraudulent MP and a brilliant scientist created LCDs for flat-screens. Available at: [Link]

-

ResearchGate. The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Available at: [Link]

-

UEA Digital Repository. Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Available at: [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Available at: [Link]

- Google Patents. CN101376619A - Preparation of 4-bromobiphenyl.

-

PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available at: [Link]

-

ResearchGate. Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. Available at: [Link]

-

PubChem. 4-Bromobiphenyl. Available at: [Link]

Sources

- 1. George Gray, the man who made flat screens possible | Chemistry | The Guardian [theguardian.com]